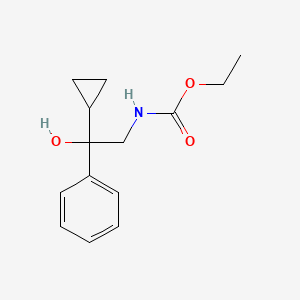
Ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate, commonly known as Etifoxine, is a psychoactive drug that is used as an anxiolytic agent. It is a non-benzodiazepine drug that has been used in the treatment of anxiety disorders, including generalized anxiety disorder, panic disorder, and social anxiety disorder. Etifoxine has also been found to have anti-inflammatory and neuroprotective effects.
科学的研究の応用
Carcinogenic Potential and Toxicity
Ethyl carbamate (EC), widely present in fermented food products and alcoholic beverages, has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Research shows that long-term exposure to EC may cause neurological disorders, emphasizing the importance of understanding its formation, metabolism, and toxic effects. Studies highlight the carcinogenicity of alcoholic beverages and ethyl carbamate, pointing towards the significance of assessing and mitigating EC's presence in food and drinks to prevent its potential health risks (Baan et al., 2007); (Gowd et al., 2018).
Mitigation Strategies
Given the carcinogenicity and universality of EC, the alcoholic beverages industry faces significant challenges in reducing EC levels. Various methods, incorporating physical, chemical, enzymatic, and metabolic engineering technologies, have been explored to reduce EC content in alcoholic beverages. This research underlines the industry's efforts to tackle EC's toxicity, emphasizing the development of measures for EC elimination both on laboratory and industrial scales (Zhao et al., 2013).
Analytical Methods for Detection
The detection of EC in various food matrices is crucial for monitoring its levels and ensuring food safety. Methodologies have been developed and validated for EC determination in nine food matrices, showcasing the efforts to establish reliable analytical methods for EC analysis across a range of foods. These methods aim to provide accurate data on EC presence, aiding in its control and mitigation to protect public health (Ryu et al., 2016).
特性
IUPAC Name |
ethyl N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-14(17,12-8-9-12)11-6-4-3-5-7-11/h3-7,12,17H,2,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICNZGUXMNVRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2738466.png)
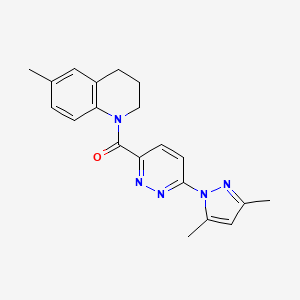
![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)
![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
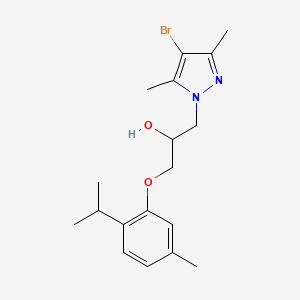

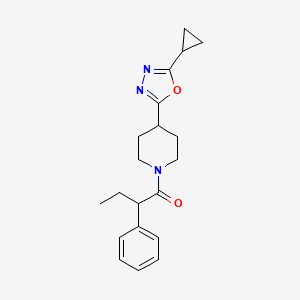

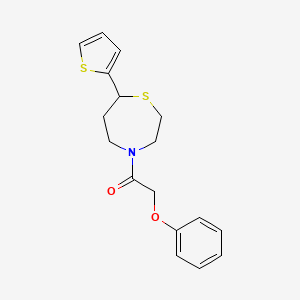
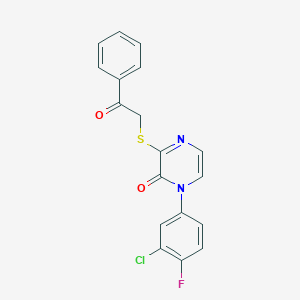
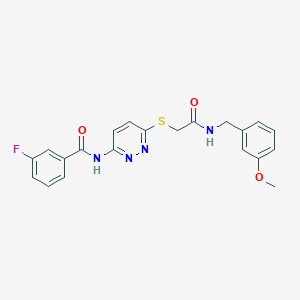
![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)